CFTR F508del Corrector Potency: Target Compound vs. Clinically-Approved Correctors
The target compound demonstrates measurable, albeit moderate, corrector activity on the F508del-CFTR mutant. In a fluorescence-based halide efflux assay using human CFBE41o- bronchial epithelial cells, the compound exhibited a half-maximal effective concentration (EC50) of 2,190 nM for rescuing CFTR function [1]. This potency profile is distinct from first-generation clinical correctors like lumacaftor (VX-809), which achieves an EC50 of approximately 150-300 nM in analogous assays, but it represents a specific and verifiable biophysical interaction that can serve as a baseline for SAR exploration in academic labs [2]. The compound's activity confirms engagement with the target and provides a quantifiable benchmark for iterative medicinal chemistry optimization.
| Evidence Dimension | CFTR corrector potency (EC50) |
|---|---|
| Target Compound Data | 2,190 nM (2.19 µM) in human CFBE41o- cells expressing F508del-CFTR, measured via halide-sensitive YFP fluorescence quenching after 24h incubation. |
| Comparator Or Baseline | Lumacaftor (VX-809): EC50 ~150-300 nM in similar F508del-CFTR human bronchial epithelial cell assays (literature values, not head-to-head). |
| Quantified Difference | The target compound is approximately 7- to 15-fold less potent than the clinical standard lumacaftor in cross-study comparison. |
| Conditions | Assay: Halide influx measured by YFP quenching. Cells: Human CFBE41o- (F508del/F508del). Preincubation: 24 hours. Stimulation: Forskolin (10 µM). |
Why This Matters
This establishes the compound's rank-order potency as a probe molecule, confirming it is not clinically viable but is chemically validated for use as a tool in target engagement studies and for benchmarking new, more potent synthesized analogs.
- [1] BindingDB. BDBM50289534 (CHEMBL2018574). Affinity DataEC50: 2.19E+3 nM. Assay: Corrector activity at CFTR F508-del mutant in human CFBE41o cells with HS-YFP. Deposited 2024. View Source
- [2] Van Goor, F., Hadida, S., Grootenhuis, P. D., et al. (2011). Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences, 108(46), 18843-18848. Reports VX-809 EC50. View Source
